molecular formula C11H14ClN3O4S B6182154 2-(2-nitrobenzenesulfonyl)-2,5-diazabicyclo[4.1.0]heptane hydrochloride CAS No. 2613385-82-1

2-(2-nitrobenzenesulfonyl)-2,5-diazabicyclo[4.1.0]heptane hydrochloride

Cat. No.: B6182154
CAS No.: 2613385-82-1
M. Wt: 319.8
InChI Key:
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Description

2-(2-Nitrobenzenesulfonyl)-2,5-diazabicyclo[4.1.0]heptane hydrochloride is a chemical compound with significant applications in scientific research and industry. This compound is known for its unique structure and reactivity, making it a valuable tool in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-nitrobenzenesulfonyl)-2,5-diazabicyclo[4.1.0]heptane hydrochloride typically involves the reaction of 2-nitrobenzenesulfonyl chloride with 2,5-diazabicyclo[4.1.0]heptane under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Nitrobenzenesulfonyl)-2,5-diazabicyclo[4.1.0]heptane hydrochloride undergoes various types of chemical reactions, including:

  • Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The sulfonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Typical reducing agents include iron and hydrogen gas.

  • Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Nitroso derivatives and nitrate esters.

  • Reduction: Amines and amides.

  • Substitution: Sulfonyl derivatives of amines and alcohols.

Scientific Research Applications

2-(2-Nitrobenzenesulfonyl)-2,5-diazabicyclo[4.1.0]heptane hydrochloride is widely used in scientific research due to its unique properties. It serves as a reagent in organic synthesis, a building block in medicinal chemistry, and a tool in biochemical studies. Its applications include:

  • Chemistry: Used in the synthesis of complex organic molecules.

  • Biology: Employed in the study of enzyme mechanisms and inhibition.

  • Medicine: Investigated for its potential as a therapeutic agent in various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(2-nitrobenzenesulfonyl)-2,5-diazabicyclo[4.1.0]heptane hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

2-(2-Nitrobenzenesulfonyl)-2,5-diazabicyclo[4.1.0]heptane hydrochloride is unique in its structure and reactivity compared to other similar compounds. Some of the similar compounds include:

  • 2-Nitrobenzenesulfonyl chloride: Used as a reagent in organic synthesis.

  • 2,5-Diazabicyclo[4.1.0]heptane: A bicyclic amine with applications in medicinal chemistry.

  • Other sulfonyl derivatives: Various sulfonyl compounds used in different chemical reactions.

These compounds share similarities in their functional groups but differ in their specific applications and reactivity profiles.

Properties

CAS No.

2613385-82-1

Molecular Formula

C11H14ClN3O4S

Molecular Weight

319.8

Purity

95

Origin of Product

United States

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